1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane
Overview
Description
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound features a morpholine ring, a nitrophenyl group, and an azabicycloheptane framework, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloisomerization processes using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can convert the nitrophenyl group to an aminophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted morpholine or nitrophenyl derivatives.
Scientific Research Applications
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the synthesis of advanced polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[4.1.0]heptane: Lacks the nitrogen atom in the bicyclic ring.
Bicyclo[4.1.0]heptenes: Similar bicyclic structure but different substituents.
Uniqueness
1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane is unique due to its combination of a morpholine ring, a nitrophenyl group, and an azabicycloheptane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptan-1-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c20-19(21)14-6-4-13(5-7-14)18-15-3-1-2-8-16(15,18)17-9-11-22-12-10-17/h4-7,15H,1-3,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUNKAVTYHKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)N2C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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